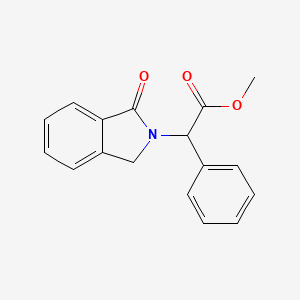
4-(1,1-Difluoroethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-Difluoroethyl)pyridin-2-amine is an organic compound with the molecular formula C7H8F2N2 and a molecular weight of 158.15 g/mol It is a derivative of pyridine, where the pyridine ring is substituted with a 1,1-difluoroethyl group at the 4-position and an amine group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoroethyl)pyridin-2-amine can be achieved through several synthetic routes. One efficient method involves the use of 2,2-difluoroacetic anhydride as a starting material. The process typically involves a five-step reaction sequence and two-pot synthesis . The reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable and economical methods that ensure consistent quality and yield. The process may include bulk custom synthesis and sourcing of raw materials from reliable suppliers . The production methods are designed to be practical and efficient, catering to the demands of large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,1-Difluoroethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, where the difluoroethyl group or the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(1,1-Difluoroethyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(1,1-Difluoroethyl)pyridin-2-amine involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical processes. For example, it may target protein kinases or other signaling molecules involved in cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(1,1-Difluoroethyl)pyrimidin-2-amine: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.
4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Its difluoroethyl group enhances its stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H8F2N2 |
|---|---|
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
4-(1,1-difluoroethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H8F2N2/c1-7(8,9)5-2-3-11-6(10)4-5/h2-4H,1H3,(H2,10,11) |
Clave InChI |
KIUZAVMEDKQNBT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=NC=C1)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


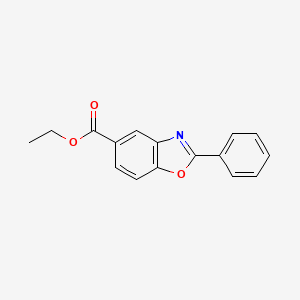
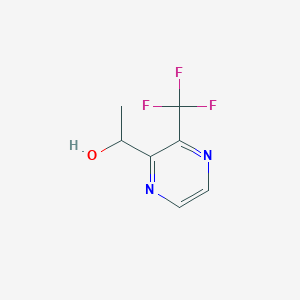
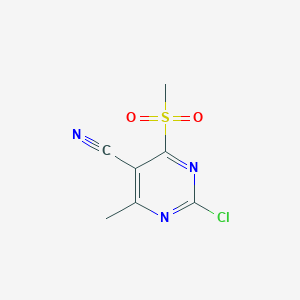
![(1S,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B12967022.png)
![5-Phenyl-5H-benzo[b]carbazole](/img/structure/B12967039.png)
![7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B12967044.png)
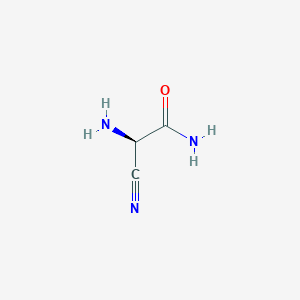
![6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12967056.png)
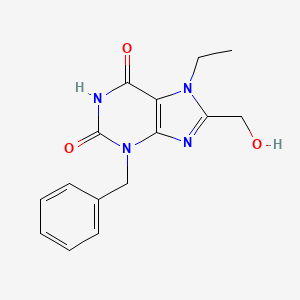


![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo-](/img/structure/B12967069.png)
![Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12967070.png)
